5-ブロモピリジン-3-ボロン酸

概要

説明

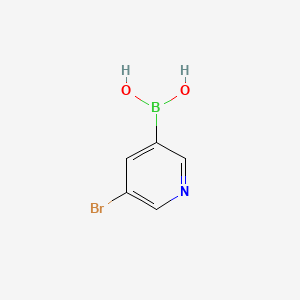

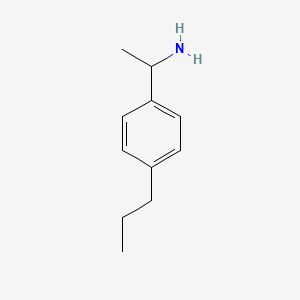

5-Bromopyridine-3-boronic acid is a halogenated boronic acid derivative of pyridine, which is a heterocyclic aromatic compound. It is characterized by the presence of a bromine atom and a boronic acid functional group attached to the pyridine ring. This compound is of interest due to its utility in various chemical reactions, particularly in the formation of complex molecules through coupling reactions.

Synthesis Analysis

The synthesis of halopyridinylboronic acids, including 5-bromopyridine-3-boronic acid, involves regioselective halogen-metal exchange reactions or ortho-lithiation processes followed by quenching with triisopropylborate. These methods have been shown to yield single regioisomeric products, which are crucial for the purity and effectiveness of subsequent reactions . The synthesis of related compounds, such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, involves multiple steps including methoxylation, oxidation, and bromination, which highlight the complexity and precision required in synthesizing halogenated pyridine derivatives .

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of 5-bromopyridine-3-boronic acid, they do provide insights into the structural aspects of related compounds. For instance, the crystal structures of lanthanide complexes with brominated aromatic compounds have been analyzed, showing the importance of weak hydrogen bond interactions and π-π stacking in the formation of supramolecular structures . Similarly, the recognition patterns between brominated compounds and N-donor compounds have been studied, revealing the significance of hydrogen bonding in molecular assembly .

Chemical Reactions Analysis

5-Bromopyridine-3-boronic acid is a versatile reagent in chemical synthesis, particularly in Suzuki cross-coupling reactions. The presence of the boronic acid group allows it to participate in palladium-catalyzed coupling with aryl halides, enabling the construction of complex pyridine libraries . The bromine atom also provides a reactive site for further functionalization, as demonstrated in the synthesis of bipyridine derivatives through selective bromination .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromopyridine-3-boronic acid are influenced by its functional groups. The boronic acid moiety imparts water solubility and the ability to form reversible covalent bonds with diols, which is useful in the detection and differentiation of bioanalytes . The bromine atom increases the compound's reactivity, making it a valuable intermediate in organic synthesis. The stability and crystallinity of halopyridinylboronic acids and esters are also notable, as they are essential for their isolation and use in coupling reactions .

科学的研究の応用

チエニルピリジルガーランドの調製

5-ブロモピリジン-3-ボロン酸は、ヘテロアリールハライドとのクロスカップリングによるチエニルピリジルガーランドの調製のための反応物として使用されます .

アレンの合成

この化合物は、ニッケル触媒クロスカップリングによるカリウムアリールおよびヘテロアリールトリフルオロボレートとの反応によるアレンの合成にも使用されます .

メソ置換ABCD型ポルフィリンの製造

5-ブロモピリジン-3-ボロン酸は、官能基化反応によるメソ置換ABCD型ポルフィリンの製造において重要な役割を果たします .

治療薬の開発

ボロン酸はジオールと相互作用するため、生物学的標識、タンパク質操作と修飾、分離、治療薬の開発など、さまざまな分野で利用できます .

センシングアプリケーション

ボロン酸は、ジオールおよびフッ化物またはシアン化物アニオンなどの強いルイス塩基と相互作用するため、さまざまなセンシングアプリケーションで役立ちます。 センシングアプリケーションは、均一アッセイまたは不均一検出にすることができます .

タンパク質操作と細胞標識

特に成長している分野は、ボロン酸とタンパク質との相互作用、その操作、および細胞標識です .

グリコシル化分子の電気泳動

インスリンの制御放出

Safety and Hazards

5-Bromopyridine-3-boronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

将来の方向性

The compatibility of free boronic acid building blocks in multicomponent reactions to readily create large libraries of diverse and complex small molecules was investigated . This paves the way to highly accelerated synthesis and miniaturized reaction scouting, allowing access to unprecedented boronic acid libraries .

作用機序

Target of Action

The primary target of 5-Bromopyridine-3-boronic acid is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond forming reaction .

Mode of Action

In the Suzuki-Miyaura coupling reaction, 5-Bromopyridine-3-boronic acid interacts with its target through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new palladium-carbon bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is the primary biochemical pathway affected by 5-Bromopyridine-3-boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The endogenous fluoride liberated from the hydrolysis and the slow release of boronic acid from the compound are both important features that contribute to the attenuation of side-products .

Pharmacokinetics

Its use in the suzuki-miyaura coupling reaction suggests that it has a relatively stable and readily prepared nature .

Result of Action

The result of the action of 5-Bromopyridine-3-boronic acid is the formation of a new carbon-carbon bond via the Suzuki-Miyaura coupling reaction . This reaction is known for its mild and functional group tolerant reaction conditions, making it a valuable tool in organic synthesis .

Action Environment

The action of 5-Bromopyridine-3-boronic acid is influenced by environmental factors such as temperature and the presence of other reactants . For instance, the reaction is performed under mild conditions, which contributes to its success . Furthermore, the compound is generally environmentally benign, making it a preferred reagent in the Suzuki-Miyaura coupling reaction .

生化学分析

Biochemical Properties

5-Bromopyridine-3-boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction is catalyzed by palladium and involves the interaction of 5-Bromopyridine-3-boronic acid with various aryl halides. The compound interacts with enzymes and proteins that facilitate the coupling reaction, such as palladium complexes and ligands. These interactions are crucial for the formation of the desired biaryl products, which are important in the synthesis of pharmaceuticals and other biologically active molecules .

Molecular Mechanism

At the molecular level, 5-Bromopyridine-3-boronic acid exerts its effects through its ability to form covalent bonds with biomolecules. The boronic acid group can interact with hydroxyl and amino groups on proteins and enzymes, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression and cellular function. The compound’s ability to participate in Suzuki-Miyaura coupling reactions also highlights its role in forming stable carbon-carbon bonds, which is essential for the synthesis of complex organic molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromopyridine-3-boronic acid can change over time due to its stability and degradation. The compound is generally stable when stored at low temperatures (2-8°C) and protected from moisture. Prolonged exposure to higher temperatures or moisture can lead to degradation, affecting its reactivity and efficacy in biochemical reactions. Long-term studies in vitro and in vivo are necessary to understand the temporal effects of this compound on cellular function .

Dosage Effects in Animal Models

The effects of 5-Bromopyridine-3-boronic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties and interactions with biomolecules. At higher doses, 5-Bromopyridine-3-boronic acid may cause toxic or adverse effects, such as enzyme inhibition or disruption of cellular processes. It is essential to determine the threshold doses for both beneficial and adverse effects to ensure safe and effective use in research .

Metabolic Pathways

5-Bromopyridine-3-boronic acid is involved in various metabolic pathways, particularly those related to its role in Suzuki-Miyaura coupling reactions. The compound interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic activity of cells. Understanding the metabolic pathways involving 5-Bromopyridine-3-boronic acid is crucial for optimizing its use in biochemical research .

Transport and Distribution

The transport and distribution of 5-Bromopyridine-3-boronic acid within cells and tissues depend on its interactions with transporters and binding proteins. The compound may be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, 5-Bromopyridine-3-boronic acid can bind to proteins and enzymes, affecting its localization and accumulation. These interactions are essential for the compound’s biochemical activity and efficacy .

Subcellular Localization

The subcellular localization of 5-Bromopyridine-3-boronic acid is determined by its targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization can influence the compound’s activity and function, as it interacts with biomolecules in these specific cellular environments. Understanding the subcellular localization of 5-Bromopyridine-3-boronic acid is essential for elucidating its mechanism of action and optimizing its use in biochemical research .

特性

IUPAC Name |

(5-bromopyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BBrNO2/c7-5-1-4(6(9)10)2-8-3-5/h1-3,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICCGFOKNFZWCTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BBrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396798 | |

| Record name | 5-bromopyridine-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

452972-09-7 | |

| Record name | 5-bromopyridine-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-3-pyridylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

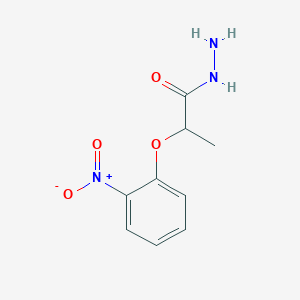

![4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275559.png)

![[2-Amino-1-(2-chlorophenyl)ethyl]diethylamine](/img/structure/B1275570.png)